Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate, also known as AA 29504, is a chemical compound being studied for its potential to modulate the activity of GABA (gamma-aminobutyric acid) receptors in the nervous system. GABA receptors are the primary inhibitory receptors in the brain, and their activation leads to decreased neuronal firing and calming effects. AA 29504 acts as a positive allosteric modulator, meaning it binds to a site on the GABA receptor distinct from the GABA binding site and enhances the effect of GABA. PubChem, National Institutes of Health: )
Research suggests that AA 29504 has the ability to modulate activity at both synaptic and extrasynaptic GABA receptors. Synaptic receptors are located at the junctions between neurons, while extrasynaptic receptors are found outside of these junctions. Studies in Xenopus oocytes (frog egg cells) have shown that AA 29504 modulates α4β3δ-containing extrasynaptic receptors and α1β3γ2S-containing synaptic receptors. Interestingly, it appears to have a stronger effect on the extrasynaptic receptors. Fisher Scientific:
The ability of AA 29504 to modulate GABAergic signaling suggests potential therapeutic applications for conditions associated with nervous system dysfunction, such as anxiety and epilepsy. Studies have shown that AA 29504 can reduce motor coordination in animals, which may be indicative of its potential anticonvulsant effects. Additionally, its anxiolytic (anxiety-reducing) properties are being explored in preclinical research. Fisher Scientific:
AA29504, chemically known as 2-amino-4-(2,4,6-trimethylbenzylamino)phenyl-carbamic acid ethyl ester, is a compound that functions primarily as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor (GABAAR), particularly the delta-containing GABAARs. This compound is structurally related to retigabine, a known opener of voltage-gated potassium channels, and exhibits unique pharmacological properties that make it an attractive candidate for therapeutic applications in neurological disorders. AA29504 enhances both phasic and tonic currents in the presence of GABAAR superagonists, demonstrating its potential in modulating neuronal excitability and synaptic plasticity .
AA29504 has demonstrated notable biological activities, particularly in animal models. It has been shown to exert anxiolytic effects in mice, suggesting its potential utility in treating anxiety disorders. The compound selectively enhances the activity of delta-containing GABAARs over gamma-2 subunit-containing receptors, which may contribute to its unique therapeutic profile . Furthermore, AA29504's ability to modulate synaptic responses indicates its relevance in shaping neuronal communication and plasticity.
Further research may provide more refined synthetic routes and yield optimization strategies.
AA29504 holds promise for various applications in pharmacology and neuroscience:
Interaction studies have highlighted AA29504's selective binding properties. It has been shown to positively modulate recombinant delta-GABAARs more effectively than gamma-2 subunit-containing receptors without significant potency differences . Additionally, AA29504 shifts low-affinity states of gamma-2 receptors towards higher affinity states for agonists like muscimol, suggesting complex interaction dynamics that warrant further investigation .
AA29504 can be compared with several other compounds that interact with GABAARs or are related structurally or functionally:
Compound Name | Structure/Function | Unique Features |
---|---|---|
Retigabine | K+ channel opener | First drug approved for epilepsy targeting KCNQ channels; less selective for GABAAR subtypes compared to AA29504. |
Gaboxadol | GABAAR agonist | Selectively targets extrasynaptic GABAARs; primarily used for sleep disorders; different mechanism of action compared to AA29504. |
THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) | GABAAR superagonist | Enhances tonic inhibition; used as a reference compound for evaluating modulators like AA29504. |
AA29504's unique selectivity for delta-GABAARs sets it apart from these compounds, positioning it as a potential candidate for targeted therapies aimed at specific neurological conditions.
Irritant